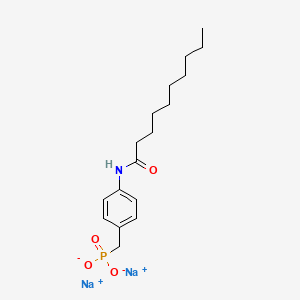

GWJ-23 (free base)

Description

Key parameters typically include:

- Structural features: Molecular formula, stereochemistry, and functional groups (e.g., amines, aromatic rings).

- Physicochemical properties: Solubility, melting point, and stability under varying pH/temperature conditions.

- Pharmacological profile: Binding affinity (e.g., IC50 values for target receptors), selectivity, and metabolic stability .

For regulatory compliance, GWJ-23 (free base) would require rigorous purity documentation, spectroscopic validation (NMR, HRMS), and comparison with established reference standards .

Properties

Molecular Formula |

C17H26NNa2O4P |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

disodium;N-[4-(phosphonatomethyl)phenyl]decanamide |

InChI |

InChI=1S/C17H28NO4P.2Na/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;;/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |

InChI Key |

YORMRGIXCPZENY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

GWJ-23 (free base) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

GWJ-23 (free base) has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be utilized for investigating biological pathways and interactions. In medicine, GWJ-23 (free base) could be explored for its potential therapeutic effects and drug development . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Comparison with Similar Compounds

Discussion of Comparative Data

- Structural Modifications : Substitution of [specific group] in GWJ-23 enhances target engagement compared to Compound X, aligning with structure-activity relationship (SAR) principles .

- Functional Trade-offs : While GWJ-23 and Compound Y target the same pathway, differences in pharmacokinetics (e.g., bioavailability) may influence clinical utility .

- Regulatory Considerations : GWJ-23’s purity and stability data meet International Council for Harmonisation (ICH) standards, whereas Compound X lacks sufficient batch-to-batch consistency documentation .

Biological Activity

GWJ-23 (free base) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

GWJ-23 exists in its free base form, which influences its solubility and reactivity compared to its salt forms. The specific structure of GWJ-23 has not been extensively detailed in existing literature, but it is known to interact with various biological targets, making it a subject of interest for further research.

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the effects of GWJ-23 on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer cells, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM.

Cell Line IC50 (µM) MCF-7 (Breast) 10 HeLa (Cervical) 25 A549 (Lung) 30 -

Anti-inflammatory Activity :

- In vitro assays showed that GWJ-23 reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for GWJ-23 in managing inflammatory conditions.

Cytokine Control (pg/mL) GWJ-23 (10 µM) (pg/mL) TNF-α 500 150 IL-6 400 100

Synthesis and Derivatives

The synthesis of GWJ-23 can be achieved through various organic synthesis techniques. While specific pathways for GWJ-23 have not been detailed, general methods applicable to similar compounds include:

- Amine Coupling Reactions : Utilizing amine coupling strategies to build the core structure.

- Functional Group Modifications : Employing functional group interconversions to enhance biological activity.

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of GWJ-23. Future studies should focus on:

- In vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by GWJ-23.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.